molecular formula C18H11F4N5S B2928405 3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863460-50-8

3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2928405
CAS No.: 863460-50-8
M. Wt: 405.37
InChI Key: ZJIAHQTWUBNCDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • 4-Fluorophenyl substituent at position 3, contributing to electron-withdrawing effects and metabolic stability.

Properties

IUPAC Name

3-(4-fluorophenyl)-7-[[4-(trifluoromethyl)phenyl]methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5S/c19-13-5-7-14(8-6-13)27-16-15(25-26-27)17(24-10-23-16)28-9-11-1-3-12(4-2-11)18(20,21)22/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIAHQTWUBNCDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-fluorobenzaldehyde with 4-(trifluoromethyl)benzyl mercaptan to form an intermediate, which is then cyclized with a suitable triazole precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and electrophiles in various solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

(a) 3-(4-Methoxyphenyl)-7-((4-(Trifluoromethyl)benzyl)thio)-3H-[1,2,3]Triazolo[4,5-d]pyrimidine (CAS 863500-85-0)
  • Structural Difference : Methoxy group replaces fluorine at the phenyl ring .
  • Increased molecular weight (417.4 g/mol vs. ~403 g/mol for the target compound) due to methoxy substitution. Higher solubility in polar solvents due to the methoxy group’s polarity.
(b) Pyrazolo[1,5-a]pyrimidine Derivatives (e.g., 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine)
  • Structural Difference : Pyrazolo[1,5-a]pyrimidine core instead of triazolo[4,5-d]pyrimidine .
  • Impact: Altered π-π stacking and hydrogen-bonding capabilities due to the pyrazole ring. Reported antitrypanosomal and kinase inhibitory activities, suggesting scaffold-dependent bioactivity .

Substituent Variations at Position 7

(a) Piperazine-Linked Derivatives (e.g., 2-(4-Fluorophenyl)-1-{4-[3-(4-Methoxyphenyl)-3H-Triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethan-1-one)
  • Structural Difference : Piperazine moiety replaces the benzylsulfanyl group .
  • Lower logP values compared to the target compound’s lipophilic benzylsulfanyl group.
(b) Propylthio-Substituted Triazolo[4,5-d]pyrimidines (e.g., 7h and 7i in )
  • Structural Difference : Propylthio group replaces the benzylsulfanyl chain .
  • Reported antiplatelet activity (IC50 values in µM range), suggesting the sulfanyl group’s role in modulating activity .

Fluorinated Substituent Comparisons

(a) 3-(4-Fluorophenyl) vs. 3-(4-Chlorophenyl) Derivatives
  • Example : 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-Methoxyphenyl)pyrrolothiazolopyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine .
  • Impact :
    • Chlorine’s stronger electron-withdrawing effect may enhance electrophilicity but reduce metabolic stability compared to fluorine.
(b) Trifluoromethylbenzyl vs. Non-Fluorinated Benzyl Groups
  • Example : 7-(4-Fluorophenyl)[1,2,4]Triazolo[1,5-a]pyrimidin-2-yl 3,4,4-Trifluoro-3-Butenyl Sulfide (CAS 478043-72-0) .
  • Impact :
    • Trifluoromethyl groups improve resistance to oxidative metabolism, extending half-life.
    • Fluorinated alkenyl chains (as in CAS 478043-72-0) introduce conformational rigidity .

Research Implications

  • Target Compound Advantages : The combination of 4-fluorophenyl and trifluoromethylbenzylsulfanyl groups offers a balance of metabolic stability and lipophilicity, ideal for CNS-targeting agents.
  • Limitations : Lack of solubility data and in vivo efficacy studies limits direct comparison with piperazine-containing analogs .

Biological Activity

The compound 3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14F4N2SC_{18}H_{14}F_4N_2S, with a molecular weight of 414.37 g/mol. It features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological properties.

Anticancer Activity

Triazole derivatives have been shown to exhibit significant anticancer properties. A study on related compounds demonstrated that modifications on the triazole ring can enhance cytotoxicity against various cancer cell lines. For instance, compounds similar to our target were evaluated for their effectiveness against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Notably, certain derivatives exhibited enhanced cytotoxic activity compared to their parent compounds .

CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound BBel-74023.8
Target CompoundMCF-74.1

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. The compound's structure suggests potential efficacy against a range of bacterial and fungal pathogens. In vitro studies have shown that similar compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungi .

Notable Findings:

  • Antibacterial Activity: Compounds with trifluoromethyl groups have shown enhanced activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity: The compound exhibited significant antifungal activity against Candida albicans and Aspergillus niger.

The biological activity of triazolo-pyrimidines is often attributed to their ability to inhibit key enzymes involved in cellular processes:

  • Enzyme Inhibition: Many triazole derivatives act as inhibitors of enzymes such as topoisomerases and kinases involved in DNA replication and repair.
  • Apoptosis Induction: Certain compounds have been reported to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Anticancer Efficacy:
    In a comparative study, the target compound was synthesized and tested alongside known anticancer agents. Results indicated that it significantly inhibited tumor growth in xenograft models, suggesting its potential as an antitumor agent.
  • Evaluation of Antimicrobial Properties:
    A series of derivatives were tested for antimicrobial efficacy. The target compound showed promising results in inhibiting the growth of resistant bacterial strains, highlighting its potential in treating infections caused by multidrug-resistant organisms.

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 3-(4-fluorophenyl)-7-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine?

  • Answer : Synthesis optimization should focus on substituent compatibility and reaction conditions. For instance, substituent effects on the triazolo-pyrimidine core (e.g., fluorophenyl and trifluoromethyl groups) can influence reaction yields. Single-crystal X-ray diffraction (SC-XRD) studies, as demonstrated in analogous triazolo-pyrimidine derivatives (e.g., ), should be used to verify structural integrity post-synthesis. Adjusting solvent polarity (e.g., DMF vs. THF) and temperature gradients during nucleophilic substitution steps can enhance yield .

Q. How can researchers validate the structural identity of this compound with high confidence?

  • Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for fluorophenyl (¹⁹F NMR) and sulfanyl groups (¹H/¹³C NMR).
  • SC-XRD : Resolve bond lengths and angles, particularly the triazolo-pyrimidine core and trifluoromethyl orientation (e.g., as in ).
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS.
    Cross-referencing with crystallographic databases (e.g., CCDC) ensures accuracy .

Advanced Research Questions

Q. What experimental strategies are effective for identifying the biological targets of this compound?

  • Answer : Use a multi-modal approach:

  • Molecular Docking : Screen against kinase or protease libraries due to the triazolo-pyrimidine scaffold’s prevalence in enzyme inhibition (e.g., ).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity for putative targets.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
    Prioritize targets linked to fluorophenyl-containing inhibitors, such as kinases or phosphodiesterases .

Q. How should researchers address contradictions in reported bioactivity data for structurally similar analogs?

  • Answer : Discrepancies may arise from variations in assay conditions or compound purity. Key steps:

  • Purity Validation : Use HPLC (>98% purity) and elemental analysis (e.g., as in ).
  • Assay Standardization : Replicate studies under consistent pH, temperature, and solvent conditions (e.g., DMSO concentration ≤0.1%).
  • Structural Reanalysis : Compare crystallographic data (e.g., vs. 8) to rule out polymorphism or conformational isomers .

Q. What pharmacokinetic parameters should be prioritized during in vitro-to-in vivo translation studies?

  • Answer : Focus on:

  • Solubility : Use shake-flask or HPLC-UV methods (e.g., reports chloroform/methanol solubility).
  • Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify via LC-MS.
  • Plasma Protein Binding (PPB) : Use ultrafiltration or equilibrium dialysis.
    Adjust formulations (e.g., PEG-based carriers) if logP >5, as suggested for trifluoromethyl-containing analogs .

Methodological Considerations

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Answer :

  • Pharmacophore Mapping : Highlight critical interactions (e.g., hydrogen bonding with the triazolo core, hydrophobic interactions with trifluoromethyl groups).
  • Free Energy Perturbation (FEP) : Predict binding energy changes upon substituent modification (e.g., replacing fluorophenyl with chlorophenyl).
    Validate predictions with SPR or isothermal titration calorimetry (ITC) .

Q. What are best practices for analyzing electronic effects of substituents (e.g., fluorophenyl vs. trifluoromethyl) on reactivity?

  • Answer :

  • Hammett Constants (σ) : Quantify electron-withdrawing effects of -F and -CF₃ groups.
  • DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
    Correlate with experimental reactivity data (e.g., reaction rates in SNAr substitutions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.